![molecular formula C22H31N5O3 B12150355 tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12150355.png)
tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This is achieved through a cyclization reaction involving a hydrazine derivative and a pyridine aldehyde under acidic conditions.
Introduction of the cyclopentyl and methyl groups: These groups are introduced via alkylation reactions using appropriate alkyl halides.
Coupling with piperazine: The pyrazolopyridine core is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Applications
The biological applications of this compound can be categorized into several key areas:
GPR119 Agonism
Recent studies have highlighted the role of GPR119 agonists in the management of type 2 diabetes mellitus. Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate has been investigated for its potential to activate GPR119, leading to enhanced insulin secretion and improved glucose tolerance. In vitro studies have shown that certain derivatives exhibit EC50 values comparable to established GPR119 agonists, indicating their potential as therapeutic agents for diabetes management .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that similar pyrazolo-pyridine derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. Further investigations are needed to elucidate the precise mechanisms and efficacy against various cancer types.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are areas being explored .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with similar biological activities.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a different core structure but similar functional groups.
Uniqueness
Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is unique due to its specific pyrazolopyridine core, which imparts distinct biological activities and makes it a valuable scaffold in drug development .
Biological Activity
Tert-butyl 4-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of carbamates. Its unique structural features, including a tert-butyl carbamate moiety and a cyclopentyl-substituted pyrazolo[3,4-b]pyridine, suggest significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Pharmacological Properties
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown effectiveness in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Neuroprotective Effects : The cyclopentyl group may enhance the compound's ability to cross the blood-brain barrier, potentially offering neuroprotective benefits against neurodegenerative diseases.
- Anti-inflammatory Properties : Initial studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Receptor Modulation : The structural motifs may allow for selective binding to certain receptors, influencing cellular signaling pathways.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted that the introduction of cyclopentyl groups improved selectivity and reduced off-target effects .
Study 2: Neuroprotective Potential
In a preclinical model for neurodegeneration, researchers investigated the neuroprotective effects of related pyrazolo compounds. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .
Study 3: Anti-inflammatory Activity
Another study assessed the anti-inflammatory properties of similar carbamate derivatives. The results demonstrated a significant reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Tert-butyl carbamate | Simple carbamate structure | Used as a protecting group | Commonly used in organic synthesis |
6-Methylpyrazolo[3,4-b]pyridine | Lacks piperidine moiety | Anticancer activity | Focuses on kinase inhibition |
N-Boc-protected piperidines | Piperidine ring with Boc protection | Varies widely | Versatile in synthetic applications |
Cyclopentane derivatives | Cyclopentane ring structure | Potential neuroprotective effects | Specificity towards certain receptors |
This table illustrates how this compound stands out due to its complex structure combining multiple pharmacologically relevant motifs.
Properties
Molecular Formula |
C22H31N5O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
tert-butyl 4-(1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H31N5O3/c1-15-13-17(18-14-23-27(19(18)24-15)16-7-5-6-8-16)20(28)25-9-11-26(12-10-25)21(29)30-22(2,3)4/h13-14,16H,5-12H2,1-4H3 |
InChI Key |
VACSCEXXRHMBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)N4CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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